molecular formula C22H23NO5 B11943054 Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate CAS No. 6954-75-2

Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate

Cat. No.: B11943054
CAS No.: 6954-75-2
M. Wt: 381.4 g/mol
InChI Key: PIDILKQZANKQKU-UHFFFAOYSA-N
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Description

Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, an acetylamino group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate typically involves multiple steps, starting with the preparation of the fluorenyl derivative. The acetylation of the amino group and subsequent esterification with propanedioic acid are key steps in the synthetic route. Common reagents used in these reactions include acetic anhydride, diethyl malonate, and suitable catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting cellular processes. The acetylamino group may interact with enzymes, inhibiting their activity and leading to various biological effects. The propanedioate moiety can chelate metal ions, affecting metal-dependent pathways .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl(acetylamino)(2-amino-9h-fluoren-9-yl)propanedioate
  • 2,7-dichloro-9H-fluorene-based thiazolidinone
  • 2,7-dichloro-9H-fluorene-based azetidinone

Uniqueness

Diethyl(acetylamino)(9h-fluoren-9-yl)propanedioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6954-75-2

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-(9H-fluoren-9-yl)propanedioate

InChI

InChI=1S/C22H23NO5/c1-4-27-20(25)22(23-14(3)24,21(26)28-5-2)19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19H,4-5H2,1-3H3,(H,23,24)

InChI Key

PIDILKQZANKQKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)OCC)NC(=O)C

Origin of Product

United States

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